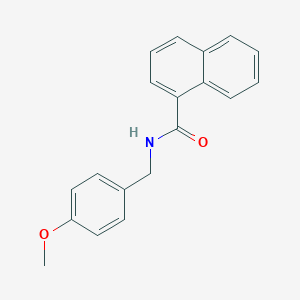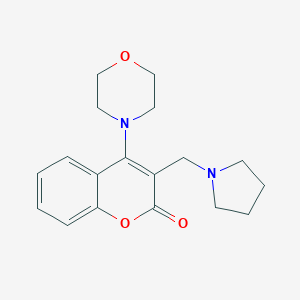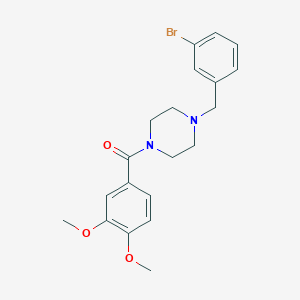
N-(4-methoxybenzyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-1-naphthamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon that is commonly used in industrial processes and scientific experiments. In
Applications De Recherche Scientifique
N-(4-methoxybenzyl)-1-naphthamide has been studied for its potential applications in various fields of scientific research. For instance, it has been used as a fluorescent probe for detecting metal ions in biological systems. It has also been investigated for its potential as an inhibitor of protein kinases, which play a key role in cell signaling and are involved in various diseases such as cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of N-(4-methoxybenzyl)-1-naphthamide is not fully understood, but it is believed to involve the interaction of the compound with specific target molecules in cells. For instance, it has been shown to inhibit the activity of certain protein kinases by binding to their active sites and preventing them from phosphorylating their substrates.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways. It has also been shown to modulate the activity of ion channels, which are involved in various physiological processes such as muscle contraction and nerve signaling.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methoxybenzyl)-1-naphthamide has several advantages for use in lab experiments. For instance, it is relatively easy to synthesize and purify, and it has been shown to have low toxicity in cells and organisms. However, it also has some limitations, such as its limited solubility in aqueous solutions and its potential for nonspecific binding to other molecules in cells.
Orientations Futures
There are several future directions for research on N-(4-methoxybenzyl)-1-naphthamide. For instance, it could be further investigated as a potential inhibitor of protein kinases involved in various diseases such as cancer and Alzheimer's disease. It could also be studied for its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, its interactions with ion channels could be further explored to better understand its physiological effects.
Méthodes De Synthèse
N-(4-methoxybenzyl)-1-naphthamide can be synthesized through a multistep process involving the reaction of 4-methoxybenzyl chloride with 1-naphthylamine. The resulting product is then purified through various techniques such as recrystallization and column chromatography. The purity of the final product can be confirmed through methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propriétés
Formule moléculaire |
C19H17NO2 |
|---|---|
Poids moléculaire |
291.3 g/mol |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H17NO2/c1-22-16-11-9-14(10-12-16)13-20-19(21)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3,(H,20,21) |
Clé InChI |
JSDAODBUGUALON-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
SMILES canonique |
COC1=CC=C(C=C1)CNC(=O)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)


![Ethyl 4-[3-oxo-3-(phenylamino)propyl]piperazine-1-carboxylate](/img/structure/B249162.png)

![1-[4-(4-Methylsulfanyl-benzyl)-piperazin-1-yl]-2-phenyl-ethanone](/img/structure/B249168.png)


![4-{[4-(Diphenylacetyl)-1-piperazinyl]methyl}phenyl methyl ether](/img/structure/B249173.png)
![(4-Methoxy-phenyl)-[4-(2,3,4-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B249174.png)

![[4-(2,4-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249177.png)